molecular formula C5H5N2NaO2S2 B6216845 sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide CAS No. 2742660-10-0

sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide

Cat. No.: B6216845
CAS No.: 2742660-10-0
M. Wt: 212.2
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Description

Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a methanesulfonyl group and a sulfanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide typically involves the reaction of 5-methanesulfonylpyrimidine with a suitable sulfanide source under controlled conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as solvent recovery, product isolation, and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the sulfanide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Sodium (5-methylsulfonylpyrimidin-2-yl)sulfanide
  • Sodium (5-ethylsulfonylpyrimidin-2-yl)sulfanide
  • Sodium (5-propylsulfonylpyrimidin-2-yl)sulfanide

Uniqueness

Sodium (5-methanesulfonylpyrimidin-2-yl)sulfanide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

2742660-10-0

Molecular Formula

C5H5N2NaO2S2

Molecular Weight

212.2

Purity

95

Origin of Product

United States

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